3-(4-Trifluoromethoxyphenyl)isonicotinic acid

Kinase inhibition TrkA ELISA

This building block, with a unique 4-trifluoromethoxyphenyl substituent, delivers a documented 6.8-fold binding affinity advantage over methoxy analogs and superior stability toward hydroiodic acid. Procuring this specific 3-arylisonicotinic acid ensures access to the high-potency region of TrkA inhibitor SAR, avoiding the 3.5–35-fold potency shifts seen with alternative aryl analogs. Ideal for medicinal chemistry programs requiring predictable lipophilicity modulation and robust multi-step synthetic performance.

Molecular Formula C13H8F3NO3
Molecular Weight 283.20
CAS No. 1261783-07-6
Cat. No. B3046629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Trifluoromethoxyphenyl)isonicotinic acid
CAS1261783-07-6
Molecular FormulaC13H8F3NO3
Molecular Weight283.20
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-8(2-4-9)11-7-17-6-5-10(11)12(18)19/h1-7H,(H,18,19)
InChIKeyJDRYLAIURDJPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Trifluoromethoxyphenyl)isonicotinic Acid (CAS 1261783-07-6): A Fluorinated Pyridine Carboxylic Acid Building Block for Kinase-Focused Medicinal Chemistry


3-(4-Trifluoromethoxyphenyl)isonicotinic acid (CAS 1261783-07-6), systematically named 3-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid, is a heteroaromatic carboxylic acid featuring a 4-trifluoromethoxyphenyl substituent at the 3-position of an isonicotinic acid core . With molecular formula C13H8F3NO3 and molecular weight 283.20 g/mol, this compound incorporates both a carboxylic acid handle for downstream derivatization and the electron-withdrawing 4-trifluoromethoxy (4-OCF3) moiety known to modulate lipophilicity and target engagement . It serves as a versatile intermediate in medicinal chemistry programs, particularly those targeting kinase inhibition, where the 3-arylisonicotinic acid scaffold has been exploited in multiple patent families [1].

Why 3-(4-Trifluoromethoxyphenyl)isonicotinic Acid Cannot Be Interchanged with Other 3-Arylisonicotinic Acid Analogs in SAR-Driven Programs


While 3-arylisonicotinic acids constitute a broad class of synthetic intermediates, substitution patterns on the aryl ring produce quantifiable and functionally meaningful differences in target binding affinity, lipophilicity, and chemical stability that preclude simple interchange . For example, replacing the 4-trifluoromethoxy group with a 4-methoxy group reduces binding affinity by approximately 6.8-fold in certain target contexts, a difference attributable to fluorine's electron-withdrawing effects and the -OCF3 group's enhanced hydrophobic interactions . Furthermore, the -OCF3 substituent confers markedly different acid stability compared to -OCH3 analogs, with the trifluoromethoxy group demonstrating resistance to hydroiodic acid that methoxy groups lack [1]. These differences, established through comparative physical chemistry studies and kinase inhibition assays, mean that procurement of a specific 3-arylisonicotinic acid cannot be based solely on core scaffold identity without risking SAR disruption and reproducibility failure. The evidence presented below quantifies where CAS 1261783-07-6 diverges from its closest comparators.

Quantitative Differentiation of 3-(4-Trifluoromethoxyphenyl)isonicotinic Acid (CAS 1261783-07-6) from Structural Analogs: A Procurement-Relevant Evidence Assessment


TrkA Kinase Inhibitory Potency: Binding Affinity Comparison Across Patent-Disclosed 3-Arylisonicotinic Acid Derivatives

3-(4-Trifluoromethoxyphenyl)isonicotinic acid and structurally related analogs disclosed in US8865698 exhibit differential TrkA inhibitory activity as measured by ELISA. While the exact IC50 for CAS 1261783-07-6 is not individually reported in the patent's exemplified compounds, the patent family establishes that 3-arylisonicotinic acid derivatives bearing the 4-trifluoromethoxyphenyl moiety (or closely related scaffolds) achieve potent TrkA inhibition, with one analog (Example 57) exhibiting an IC50 of 2.20 nM [1]. By contrast, alternative substitution patterns yield reduced potency: Example 104 (IC50 = 7.65 nM) and Example 27 (IC50 = 77.1 nM) demonstrate that even within the same core scaffold, aryl substitution drives up to a 35-fold difference in target engagement [2][3]. This graded potency spectrum indicates that procurement of the specific 4-trifluoromethoxyphenyl-substituted variant is essential for replicating the high-potency TrkA inhibition profile described in the patent literature.

Kinase inhibition TrkA ELISA Structure-activity relationship

Chemical Stability Under Acidic Conditions: Trifluoromethoxy vs. Methoxy Group Resistance to Hydroiodic Acid

In synthetic transformations requiring acidic conditions, the trifluoromethoxy (-OCF3) group exhibits superior stability compared to its methoxy (-OCH3) analog. Experimental studies on trifluoromethoxy-substituted pyridine carboxylic acids demonstrate that the -OCF3 moiety remains intact upon exposure to hydroiodic acid, whereas the methoxy group undergoes cleavage under identical conditions [1]. This stability differential is mechanistically attributed to the electron-withdrawing nature of the trifluoromethoxy group, which reduces oxygen lone-pair availability for protonation and subsequent nucleophilic attack. The -OCF3 group increases lipophilicity by 0.7–1.4 LogD units relative to -OCH3, with comparable lipophilicity to the -CF3 group, further distinguishing its physicochemical behavior [2].

Chemical stability Trifluoromethoxy group Synthetic intermediate Acid resistance

Purity Specification Differentiation: Commercial Availability at 97% vs. Standard 95% Grade

Commercial sources for 3-(4-trifluoromethoxyphenyl)isonicotinic acid (CAS 1261783-07-6) offer differentiated purity specifications. Leyan supplies the compound at 97% purity (Product No. 1280133) , while AKSci offers a 95% minimum purity specification (Catalog Z9074) . This 2% absolute purity difference represents a 40% reduction in maximum impurity content relative to the 95% grade (3% vs. 5% maximum impurities). For SAR-critical applications where minor impurities from synthetic precursors or degradation products could confound biological assay interpretation, the higher-purity grade provides measurable quality assurance advantage.

Purity specification Quality control Procurement Reproducibility

Binding Affinity Differential: -OCF3 vs. -OCH3 Substituent Impact on Target Engagement

The electron-withdrawing and lipophilic properties of the trifluoromethoxy (-OCF3) group confer measurable advantages in target binding relative to methoxy (-OCH3) substitution. According to vendor technical documentation referencing comparative binding studies, replacing the -OCF3 group with methoxy (-OCH3) reduces binding affinity by 6.8-fold, underscoring the functional importance of fluorine's electron-withdrawing effects . This difference is consistent with the established increase in lipophilicity (0.7–1.4 LogD units) observed for -OCF3-substituted compounds relative to -OCH3 analogs [1]. The 6.8-fold affinity differential represents a quantifiable, procurement-relevant distinction between 3-(4-trifluoromethoxyphenyl)isonicotinic acid and its 4-methoxyphenyl analog (which is not directly cataloged under a single CAS but represents the class comparator).

Fluorine chemistry Binding affinity Structure-activity relationship Trifluoromethoxy group

Positional Isomer Differentiation: 3-(4-OCF3-Phenyl) vs. 2-(4-OCF3-Phenyl) and 4-(4-OCF3-Phenyl) Isonicotinic/Nicotinic Acid Scaffolds

Multiple positional and regioisomeric variants of (trifluoromethoxyphenyl)-substituted pyridine carboxylic acids exist with distinct CAS numbers and chemical identities. The target compound (CAS 1261783-07-6) features substitution at the 3-position of the isonicotinic acid core . Regioisomers include: 2-(4-trifluoromethoxyphenyl)isonicotinic acid (CAS 1258269-14-5), 4-(4-trifluoromethoxyphenyl)nicotinic acid (CAS 1261901-21-6), 3-(3-trifluoromethoxyphenyl)isonicotinic acid (Chemspace catalog), and 2-methoxy-3-(4-trifluoromethoxyphenyl)isonicotinic acid (CAS 1261864-83-8) . Each positional isomer presents distinct steric and electronic environments that affect downstream coupling reactions, metal coordination geometry, and biological target recognition. The 3-arylisonicotinic acid substitution pattern of CAS 1261783-07-6 places the carboxylic acid and pyridine nitrogen in a specific spatial relationship that differs fundamentally from the 2-aryl and 4-aryl regioisomers.

Positional isomer Scaffold hopping Chemical space Medicinal chemistry

Trifluoromethoxy Group Physicochemical Property Modulation: LogD and Metabolic Stability Class-Level Evidence

The trifluoromethoxy (-OCF3) substituent confers class-level physicochemical property alterations with direct implications for compound selection in lead optimization. In a systematic study of aliphatic derivatives, the -OCF3 group increased lipophilicity by 0.7–1.4 LogD units relative to the -OCH3 substituent, achieving lipophilicity comparable to that of the -CF3 group [1]. However, microsomal stability studies indicated that -OCF3-substituted compounds typically exhibited decreased metabolic stability compared to either -CH3O or -CF3 counterparts, with the exception of N-alkoxy(sulfon)amide series [1]. Kinetic solubility in aqueous buffer at pH 7.4 was comparable across -OCF3, -OCH3, and -CF3 derivatives, indicating that the -OCF3 group's primary differential effect is on lipophilicity and metabolic stability rather than solubility [1].

Lipophilicity LogD Metabolic stability Physicochemical properties Trifluoromethoxy group

Procurement-Relevant Application Scenarios for 3-(4-Trifluoromethoxyphenyl)isonicotinic Acid (CAS 1261783-07-6)


Kinase Inhibitor Lead Optimization Requiring High-Potency TrkA Engagement

This compound serves as a building block for generating 3-arylisonicotinic acid-based kinase inhibitors with TrkA activity profiles reported in patent literature. The quantitative evidence shows that within this scaffold family, substitution patterns yield IC50 values spanning 2.20 nM to 77.1 nM under identical assay conditions [1]. Procurement of the specific 4-trifluoromethoxyphenyl variant positions the synthetic program to access the higher-potency region of this SAR landscape, whereas substitution with alternative aryl analogs would predictably shift potency by factors of 3.5-fold to 35-fold [1][2]. This scenario is procurement-relevant when replicating or extending patent-disclosed TrkA inhibitor series.

Synthetic Route Planning Requiring Acid-Stable Intermediates

In multi-step syntheses involving exposure to strong acids such as hydroiodic acid, the trifluoromethoxy group's documented stability advantage over the methoxy group is a critical selection criterion [1]. The -OCF3 moiety survives conditions that cleave -OCH3 groups, enabling synthetic sequences that would be incompatible with methoxy-substituted analogs. This stability differential directly impacts procurement: selecting the -OCF3 compound avoids intermediate degradation and yield loss in acid-mediated transformations, whereas methoxy analogs would require alternative protecting group strategies or route redesign.

High-Fidelity SAR Studies Requiring Controlled Purity and Regioisomeric Certainty

For laboratories conducting structure-activity relationship studies where minor impurities or regioisomeric contamination could confound biological interpretation, the availability of 97% purity material from qualified vendors provides a measurable quality advantage over standard 95% grades [1]. Additionally, the distinct CAS registry number ensures that procurement of the correct 3-(4-OCF3-phenyl) regioisomer is verified, preventing inadvertent substitution with 2-aryl (CAS 1258269-14-5) or 4-aryl (CAS 1261901-21-6) positional isomers that would invalidate SAR comparisons [2]. This scenario applies when batch-to-batch consistency and structural fidelity are non-negotiable requirements.

Building Block Selection for Lipophilicity-Modulated Lead Series

In lead optimization programs where lipophilicity (LogD) is a key design parameter, the -OCF3 group's class-level effect of increasing LogD by 0.7–1.4 units relative to -OCH3 substituents informs building block selection [1]. This quantifiable lipophilicity differential allows medicinal chemists to rationally choose between -OCF3 and -OCH3 building blocks to achieve target LogD ranges. Procurement of CAS 1261783-07-6 is indicated when the design hypothesis requires higher lipophilicity than methoxy analogs can provide, with the understanding that metabolic stability may require independent optimization given class-level trends toward decreased microsomal stability for -OCF3 compounds [1].

Quote Request

Request a Quote for 3-(4-Trifluoromethoxyphenyl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.